3-Methylpicolinic acid hydrochloride

Description

Properties

IUPAC Name |

3-methylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2.ClH/c1-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZVDJRKIHGDQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40527988 | |

| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123811-72-3 | |

| Record name | 3-Methylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40527988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methylpicolinic acid hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3-Methylpicolinic Acid Hydrochloride

Executive Summary

This compound is a heterocyclic organic compound of significant interest to the research and development sectors, particularly in coordination chemistry and as a versatile building block for pharmaceutical and agrochemical synthesis. As the hydrochloride salt of 3-methylpicolinic acid, it offers enhanced stability and solubility, facilitating its use in various synthetic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, analytical characterization, and safe handling protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. This compound is the protonated form of 3-methylpicolinic acid, where the pyridine nitrogen is bonded to a hydrogen and associated with a chloride counter-ion. This salt formation is a common strategy to improve the handling characteristics and aqueous solubility of the parent carboxylic acid.

Core Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific accuracy. The core identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Methylpyridine-2-carboxylic acid hydrochloride | [1][2] |

| CAS Number | 123811-72-3 | [1][2][3] |

| Molecular Formula | C₇H₈ClNO₂ | [1][2] |

| Molecular Weight | 173.60 g/mol | [1] |

Physicochemical Data

The physical properties of a compound dictate its behavior in different environments and are crucial for designing experiments and processes. Data for the parent free acid (3-Methylpicolinic acid, CAS: 4021-07-2) is often reported and provides essential context.

| Property | Value (for 3-Methylpicolinic acid) | Notes and Rationale | Source(s) |

| Appearance | Solid | The hydrochloride salt is also a solid. | |

| Melting Point | 114-118 °C | The melting point of the hydrochloride salt may differ. | [4] |

| Boiling Point | 300.6 °C at 760 mmHg | High boiling point is typical for aromatic carboxylic acids. | [4] |

| Density | 1.23 g/cm³ | --- | [4] |

| Solubility | Slightly soluble in water | The hydrochloride salt form is prepared specifically to enhance aqueous solubility due to its ionic nature. | [5] |

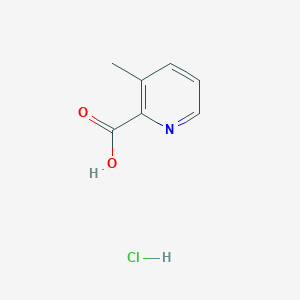

Chemical Structure

The structure reveals a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a methyl group. In the hydrochloride form, the pyridine nitrogen is protonated.

Caption: Structure of this compound.

Synthesis and Reactivity

Synthetic Pathway

The synthesis of this compound is typically a two-step process: first, the synthesis of the free acid, followed by its conversion to the hydrochloride salt.

Step 1: Synthesis of 3-Methylpicolinic Acid A common laboratory-scale synthesis involves the hydrolysis of 2-cyano-3-methylpyridine.[6] This method is effective because the nitrile group (-CN) can be reliably converted to a carboxylic acid (-COOH) under strong acidic conditions.

-

Reaction: 2-cyano-3-methylpyridine is heated in a concentrated acid, such as 90% sulfuric acid.

-

Mechanism: The nitrile carbon is electrophilic and undergoes nucleophilic attack by water, followed by a series of proton transfers and tautomerization steps, ultimately yielding the carboxylic acid and an ammonium salt byproduct.

-

Workup: The reaction mixture is cooled, and the pH is carefully adjusted to precipitate the product, which can then be isolated via filtration.

Step 2: Formation of the Hydrochloride Salt The isolated 3-methylpicolinic acid is dissolved in a suitable organic solvent (e.g., isopropanol, diethyl ether) and treated with a solution of hydrochloric acid (e.g., HCl in ether or gaseous HCl). The protonation of the basic pyridine nitrogen is thermodynamically favorable and leads to the precipitation of the crystalline hydrochloride salt, which is then collected.

Caption: General synthetic workflow for the target compound.

Key Reactivity and Applications

The primary utility of 3-methylpicolinic acid stems from its structure as a substituted pyridinecarboxylic acid.

-

Coordination Chemistry: It acts as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and the carboxylate oxygen.[6] This property makes it a valuable ligand for synthesizing metal complexes with potential applications in catalysis and materials science. Examples of synthesized complexes include those with copper, cobalt, nickel, and zinc.[6][7]

-

Synthetic Intermediate: As a functionalized heterocycle, it serves as an important raw material and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the compound.

Spectroscopic Data

Spectroscopic methods provide a fingerprint of the molecule. The following table summarizes expected data, referencing predicted values for the parent free acid. The protonation in the hydrochloride salt will cause predictable downfield shifts for protons near the nitrogen atom in the ¹H NMR spectrum.

| Technique | Predicted Data (for 3-Methylpicolinic Acid in D₆-DMSO) | Expected Observations for Hydrochloride | Source(s) |

| ¹H NMR | δ ≈ 2.49 (s, 3H, CH₃)δ ≈ 7.49 (dd, 1H, H-5)δ ≈ 7.79 (dd, 1H, H-4)δ ≈ 8.49 (d, 1H, H-6)δ ≈ 10.72 (s, 1H, COOH) | Aromatic protons (H-4, H-5, H-6) will shift downfield due to the positive charge on the adjacent nitrogen. A broad N-H proton signal will appear. | [4] |

| ¹³C NMR | Data available. | Carbons adjacent to the protonated nitrogen (C2, C6) will experience a downfield shift. | [8] |

| IR Spec. | Key peaks for C=O (carboxylic acid), O-H stretch, aromatic C=C and C-N stretches. | A broad peak corresponding to the N⁺-H stretch is expected (~2500-3000 cm⁻¹). | [8] |

| Mass Spec. | --- | The parent ion [M+H]⁺ would correspond to the mass of the free acid (C₇H₇NO₂). | [9] |

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent. The hazard profile is based on data for the parent compound and structurally related chemicals.

GHS Hazard Identification

| Hazard Class | GHS Code | Signal Word | Description | Source(s) |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation. | [4][8] |

| Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation. | [4][8] |

| STOT - Single Exposure | H335 | Warning | May cause respiratory irritation. | [4][8] |

| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed (inferred from related compounds). | [10][11] |

Protocol: Safe Laboratory Handling

This protocol outlines the minimum requirements for safely handling this compound powder in a research setting.

-

Engineering Controls:

-

Rationale: To minimize inhalation exposure.

-

Action: Handle the solid compound exclusively within a certified chemical fume hood or a powder containment enclosure. Ensure adequate ventilation in the work area.[12]

-

-

Personal Protective Equipment (PPE):

-

Dispensing and Weighing:

-

Rationale: To prevent dust generation and contamination.

-

Action: Use anti-static spatulas and weigh boats. Dispense the material slowly and carefully. Clean any spills immediately by gently wiping with a damp cloth (do not dry sweep) and dispose of as chemical waste.

-

-

Post-Handling:

Storage and Stability

-

Conditions: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.[3]

-

Rationale: Proper storage is crucial to prevent degradation from moisture and light and to maintain the compound's integrity over time.

Conclusion

This compound is a valuable and versatile chemical reagent with well-defined properties. Its utility as a chelating ligand in coordination chemistry and as a heterocyclic building block underscores its importance in scientific research and development. A comprehensive understanding of its synthesis, reactivity, and analytical profile, combined with strict adherence to safety and handling protocols, enables its effective and responsible use in the laboratory.

References

- CymitQuimica. (2024). Safety Data Sheet - 3-Amino-4-methylpicolinic acid hydrochloride.

- ChemicalBook. (n.d.). This compound(123811-72-3) 1H NMR spectrum.

- iChemical. (n.d.). 3-Methylpicolinic acid, CAS No. 4021-07-2.

- Sigma-Aldrich. (2024).

- Spectrum Chemical. (2018).

- ChemWhat. (n.d.). This compound CAS#: 123811-72-3.

- P&S Chemicals. (n.d.). Product information, this compound.

- PubChem. (n.d.). 3-Methylpicolinic acid.

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Methylpicolinic acid HCl, CAS 123811-72-3.

- Guidechem. (n.d.). This compound cas no.123811-72-3.

- BLD Pharm. (n.d.). 4021-07-2|3-Methylpicolinic acid.

- Sigma-Aldrich. (n.d.). 3-Methylpyridine-2-carboxylic acid 97%.

- ChemicalBook. (2023). 3-Methylpyridine-2-carboxylic acid Chemical Properties,Uses,Production.

- AiFChem. (n.d.). 4021-07-2 | 3-Methylpicolinic acid.

- Wikipedia. (n.d.). Picolinic acid.

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound, CasNo.123811-72-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 4. 3-Methylpicolinic acid, CAS No. 4021-07-2 - iChemical [ichemical.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 7. 4021-07-2 | 3-Methylpicolinic acid - AiFChem [aifchem.com]

- 8. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(123811-72-3) 1H NMR spectrum [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. spectrumchemical.com [spectrumchemical.com]

3-Methylpicolinic acid hydrochloride synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-Methylpicolinic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methylpicolinic acid, a substituted pyridine derivative, serves as a crucial building block in the synthesis of novel compounds within medicinal chemistry and materials science.[1][2] Its structural features, including a carboxylic acid and a methyl group on the pyridine ring, make it a versatile ligand for the formation of metal complexes and a key intermediate in the development of pharmacologically active agents.[2][3] This guide provides a comprehensive overview of the primary synthetic pathways to 3-methylpicolinic acid and its subsequent conversion to the hydrochloride salt, a form often preferred for its stability and handling properties.[4][5] As a senior application scientist, this document is crafted to deliver not only procedural steps but also the underlying chemical principles and strategic considerations essential for successful synthesis in a research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of 3-methylpicolinic acid is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₂ | [6] |

| Molar Mass | 137.14 g/mol | [6] |

| CAS Number | 4021-07-2 | [6] |

| Appearance | White to tan crystalline powder | [2] |

| Melting Point | 114-118 °C | [2] |

| IUPAC Name | 3-methylpyridine-2-carboxylic acid | [6] |

Core Synthetic Strategies

The synthesis of 3-methylpicolinic acid can be approached through two principal and well-documented strategies: the direct oxidation of a readily available precursor, 3-methylpyridine (also known as 3-picoline), and a multi-step pathway involving the formation and subsequent hydrolysis of a nitrile intermediate. Each pathway offers distinct advantages and presents unique challenges, which will be discussed in detail.

Pathway I: Direct Oxidation of 3-Methylpyridine

The oxidation of the methyl group of 3-picoline to a carboxylic acid is a direct and atom-economical approach. The primary challenge lies in achieving selective oxidation of the methyl group without degrading the pyridine ring. Various oxidizing agents and conditions have been explored to optimize this transformation.

Principle of Oxidation

The oxidation of alkylpyridines, such as 3-picoline, to their corresponding pyridinecarboxylic acids is a fundamental transformation in heterocyclic chemistry.[7] The choice of oxidant and reaction conditions is critical to ensure high yield and selectivity, as the pyridine ring itself can be susceptible to oxidation under harsh conditions.

Protocol: Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent commonly used for this purpose.[8][9] The reaction is typically carried out in an aqueous medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-methylpyridine in water.

-

Addition of Oxidant: Gradually add potassium permanganate to the solution in portions. The molar ratio of 3-methylpyridine to potassium permanganate is typically in the range of 1:2.1 to 1:2.3.[9]

-

Heating: Heat the reaction mixture to 85-90°C.[9] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

-

Reaction Completion: Continue heating for approximately 30 minutes after the final addition of potassium permanganate.[9]

-

Work-up:

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidify the filtrate with a suitable acid (e.g., hydrochloric acid) to a pH of 3.[9]

-

Cool the acidified solution to induce precipitation of the 3-methylpicolinic acid.

-

Collect the product by filtration, wash with cold water, and dry.

-

Causality and Insights:

-

The portion-wise addition of KMnO₄ helps to control the exothermic nature of the reaction.

-

The formation of a brown MnO₂ precipitate is indicative of the oxidation reaction proceeding.

-

Acidification of the reaction mixture is necessary to protonate the carboxylate salt, which is soluble in water, to the free carboxylic acid, which is less soluble and thus precipitates out.

Pathway II: Synthesis via Nitrile Intermediate

This two-step pathway involves the introduction of a cyano group at the 2-position of the 3-methylpyridine ring, followed by hydrolysis of the nitrile to the carboxylic acid. This method can offer high selectivity and is a valuable alternative to direct oxidation.

Step 1: Synthesis of 3-Methylpicolinonitrile

A common method for the synthesis of 2-cyanopyridines is through the reaction of the corresponding pyridine-N-oxide with a cyanide source.[10]

Experimental Protocol:

-

N-oxide Activation: Mix 3-methylpyridine-N-oxide with dimethyl sulfate and stir the reaction at 70-75°C for 2 hours.[10] This forms a reactive intermediate.

-

Cyanation: Prepare a solution of potassium cyanide in water and add it dropwise to the reaction mixture while maintaining the temperature.[10]

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature for 1 hour, followed by stirring at room temperature for another hour.[10]

-

Extraction and Purification:

-

Dilute the reaction mixture with water and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-methylpicolinonitrile.[10]

-

Causality and Insights:

-

The activation of the N-oxide with dimethyl sulfate makes the 2-position of the pyridine ring more susceptible to nucleophilic attack by the cyanide ion.

-

This method provides a regioselective route to the 2-cyano derivative.

Step 2: Hydrolysis of 3-Methylpicolinonitrile

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[11][12][13] Acid-catalyzed hydrolysis is often preferred for the synthesis of pyridinecarboxylic acids.[14]

Experimental Protocol (Acid Hydrolysis):

-

Reaction Setup: Dissolve 3-methylpicolinonitrile (also known as 2-cyano-3-methylpyridine) in 90% sulfuric acid.[2]

-

Heating: Heat the solution with stirring at 120°C for 2 hours.[2]

-

Work-up:

-

Cool the reaction solution to room temperature.

-

Slowly add a solution of sodium sulfite in water.

-

Continue stirring at room temperature, then warm the mixture to 75-85°C.[2]

-

The 3-methylpicolinic acid can then be isolated by adjusting the pH to induce precipitation, followed by filtration.

-

Causality and Insights:

-

The strong acidic conditions and high temperature are necessary to facilitate the hydrolysis of the stable nitrile group.[12][14] The reaction proceeds through an amide intermediate.[11]

-

The addition of sodium sulfite is likely to quench any residual oxidizing species.

Visualizing the Synthetic Pathways

The two primary synthetic routes are summarized in the diagram below.

Caption: Primary synthetic routes to 3-methylpicolinic acid.

Formation of the Hydrochloride Salt

For ease of handling, improved stability, and increased aqueous solubility, 3-methylpicolinic acid is often converted to its hydrochloride salt.[4][5][15]

Experimental Protocol:

-

Dissolution: Dissolve the purified 3-methylpicolinic acid in a suitable solvent, such as absolute ethanol.

-

Acidification: Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in an appropriate solvent (e.g., ethanol or ether).

-

Precipitation: Continue the addition of HCl until the solution is saturated, which will cause the hydrochloride salt to crystallize.

-

Isolation: Chill the mixture to complete the precipitation, then collect the crystals by filtration.

-

Drying: Wash the crystals with a cold, non-polar solvent (e.g., dry ether) and dry under vacuum.

Caption: Conversion of the free acid to its hydrochloride salt.

Conclusion and Outlook

The synthesis of this compound is achievable through robust and well-established chemical pathways. The choice between direct oxidation of 3-picoline and the nitrile hydrolysis route will depend on factors such as starting material availability, scalability, and the desired purity profile. The permanganate oxidation offers a more direct route, while the nitrile pathway provides a high degree of control and selectivity. Both methods culminate in a straightforward conversion to the stable hydrochloride salt, providing a versatile intermediate for further application in research and development.

References

- Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B3 by WO3 decorated nanotube-structured TiO2. (2023). Chemical Communications (RSC Publishing).

- Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. (2023). MDPI.

- Selective photoelectrocatalytic oxidation of 3-methylpyridine to vitamin B 3 by WO 3 decorated nanotube-structured TiO 2. (2023). RSC Publishing.

- Oxidation of 3-methylpyridine to KN with oxygen or air. (2024). ResearchGate.

- Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. (2023). CoLab.

- Oxidation of 3- and 4-Methylpyridines on Vanadium-Anatase and Vanadium-Rutile Catalysts. (2026). ResearchGate.

- Rediscovered synthesis of 3-cyanoquinoline derivatives. (2025). ResearchGate.

- The various possible products of oxidation of 3-picoline. Nicotinic... (n.d.). ResearchGate.

- Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.). Google Patents.

- picolinic acid hydrochloride. Organic Syntheses Procedure.

- Process for the synthesis of 3-methyl-pyridine. (n.d.). Google Patents.

- 3-Methylpicolinic acid | C7H7NO2 | CID 268757. (n.d.). PubChem - NIH.

- Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. (2018). ACS Omega.

- Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. (2022). PMC - NIH.

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.

- Synthesis of picolinic acid chloride. PrepChem.com.

- 3-Methylpicolinic acid (CHEBI:194858). EMBL-EBI.

- Synthesis of 3, 6-dichloropicolinic acid. (n.d.). ResearchGate.

- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.

- Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts.

- Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry.

- Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab.

- This compound CAS#: 123811-72-3. ChemWhat.

- Product information, this compound. P&S Chemicals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 3. 4021-07-2 | 3-Methylpicolinic acid - AiFChem [aifchem.com]

- 4. scbt.com [scbt.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. 3-Methylpicolinonitrile | 20970-75-6 [chemicalbook.com]

- 11. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to 3-Methylpicolinic Acid Hydrochloride: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of medicinal chemistry, lending its versatile electronic properties to a vast array of therapeutic agents. Among its numerous derivatives, 3-Methylpicolinic acid and its hydrochloride salt represent a class of compounds with underexplored potential. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a deep dive into the synthesis, chemical properties, and prospective applications of 3-Methylpicolinic acid hydrochloride (CAS Number: 123811-72-3). By synthesizing established protocols with insights from related pyridine carboxylic acids, this document aims to provide a solid foundation for future investigation and innovation.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. This compound is the salt form of 3-Methylpicolinic acid, which enhances its stability and solubility in aqueous solutions, a desirable characteristic for many biological assays and formulation studies.

| Property | Value | Source(s) |

| IUPAC Name | 3-methylpyridine-2-carboxylic acid hydrochloride | [1] |

| CAS Number | 123811-72-3 | [2] |

| Molecular Formula | C₇H₈ClNO₂ | [2] |

| Molecular Weight | 173.60 g/mol | [2] |

| Parent Compound (3-Methylpicolinic acid) | CAS: 4021-07-2, MW: 137.14 g/mol | [1] |

| Appearance | White to tan crystalline powder (for the parent acid) | [3] |

| Melting Point (Parent Acid) | 114-118 °C |

Part 2: Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the oxidation of a readily available starting material, 3-methylpyridine (also known as β-picoline). The subsequent acidification and salt formation yield the final product. The causality behind these steps lies in the controlled transformation of a methyl group into a carboxylic acid, followed by protonation to enhance stability and handling.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of picolinic acid and its derivatives.[4]

Step 1: Oxidation of 3-Methylpyridine to 3-Methylpicolinic Acid

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 3-methylpyridine to water.

-

Oxidation: While stirring, gradually add potassium permanganate (KMnO₄) to the solution. The molar ratio of 3-methylpyridine to KMnO₄ should be carefully controlled.

-

Heating: Heat the reaction mixture on a steam bath. The disappearance of the purple color of the permanganate indicates the progression of the reaction. Additional portions of KMnO₄ may be required to drive the reaction to completion.

-

Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water to recover any adsorbed product.

-

Isolation: Combine the filtrates and concentrate the volume under reduced pressure.

Step 2: Formation and Purification of this compound

-

Acidification: Acidify the concentrated filtrate with concentrated hydrochloric acid (HCl) until the solution is acidic to Congo red.

-

Evaporation: Evaporate the acidified solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

-

Purification: The crude solid can be purified by recrystallization. Reflux the solid with 95% ethanol and filter. This step is repeated to ensure the removal of inorganic salts.

-

Precipitation: Pass dry hydrogen chloride gas through the combined ethanolic filtrates. The solution should be chilled in a freezing mixture to facilitate the precipitation of the pure this compound crystals.

-

Final Product: Filter the crystals and air-dry them. The final product should be a crystalline solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Potential Applications and Mechanism of Action

While direct studies on the biological activities of this compound are limited, valuable insights can be drawn from research on the parent compound, picolinic acid, and its other derivatives. These studies suggest potential therapeutic applications in neuroprotection and metabolic disorders.

Neuroprotective Effects

Picolinic acid, a metabolite of the kynurenine pathway, has demonstrated neuroprotective properties against the excitotoxicity induced by quinolinic acid, another tryptophan metabolite.[5][6][7] Specifically, picolinic acid has been shown to attenuate quinolinic acid-induced cholinergic neurotoxicity.[5] It is plausible that the 3-methyl derivative could retain or even possess enhanced neuroprotective activities. The mechanism is thought to involve the modulation of neurotoxic pathways, although the precise molecular targets are still under investigation.[8][9]

Enzyme Inhibition: A Potential Role in Diabetes Research

A study on chromium(III) complexes of picolinic acid derivatives, including 3-methylpicolinic acid, revealed potential α-glucosidase inhibitory activity.[10][11] α-Glucosidase is a key enzyme in the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients.[12] This finding suggests that this compound itself could be investigated as a potential α-glucosidase inhibitor.

Hypothesized Signaling Pathway: Modulation of Glucose Metabolism

Caption: Hypothesized inhibition of α-glucosidase by this compound.

Part 4: Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound's therapeutic potential, the following is a detailed protocol for an in vitro α-glucosidase inhibition assay.

Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is a standard method for assessing the inhibitory activity of compounds against α-glucosidase.

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

This compound (test compound)

-

Acarbose (positive control)

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of α-glucosidase in phosphate buffer.

-

Prepare a stock solution of pNPG in phosphate buffer.

-

Prepare serial dilutions of this compound and acarbose in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add 50 µL of the test compound or control solution to each well.

-

Add 50 µL of the α-glucosidase solution to each well and incubate at 37 °C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the pNPG solution to each well.

-

Incubate the plate at 37 °C for 20 minutes.

-

Stop the reaction by adding 50 µL of Na₂CO₃ solution.

-

-

Measurement:

-

Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

-

-

Calculation:

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

-

Spectroscopic Data

The identity and purity of this compound can be confirmed using various spectroscopic techniques. A ¹H NMR spectrum is available for this compound, which can be used for structural verification.[13] Additional spectroscopic data such as ¹³C NMR, IR, and Mass Spectrometry would further aid in its characterization.[14][15][16][17]

Part 5: Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only under a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. Its straightforward synthesis from common starting materials, coupled with the emerging evidence of the biological activities of related picolinic acid derivatives, positions it as a promising scaffold for the development of novel therapeutic agents. The potential for neuroprotective effects and α-glucosidase inhibition warrants further in-depth investigation. This guide provides the foundational knowledge and practical protocols to empower scientists to unlock the full potential of this intriguing molecule.

References

- Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage. Brain Research. 1992.

- Braidy N, Grant R, Adams S, Guillemin GJ. The Physiological Action of Picolinic Acid in the Human Brain. Neurotoxicity Research. 2009.

- Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat stri

- Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry. Neuroscience. 1994.

- Braidy N, Grant R, Adams S, Guillemin GJ. The Physiological Action of Picolinic Acid in the Human Brain. Neurotoxicity research. 2009.

- Singer AW, McElvain SM. Picolinic acid hydrochloride. Organic Syntheses. 1940.

- 3-Methylpicolinic acid | C7H7NO2 | CID 268757. PubChem.

- α-Glucosidase Inhibition by Usnic Acid Deriv

- WO2018116139A1 - New picolinic acid derivatives and their use as intermediates. Google Patents.

- KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. Google Patents.

- Synthesis, α-glucosidase inhibition, α-amylase inhibition, and molecular docking studies of 3,3-di(indolyl)indolin-2-ones. RSC Advances. 2021.

- US3245998A - Processes for the production of picolinic acid dericatives. Google Patents.

- Spectroscopy Data for Undergraduate Teaching.

- Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. 2024.

- Bawa RA, et al. Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. 2012.

- Journal of Natural Products. ACS Publications.

- Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase. Molecules. 2017.

- US4087431A - Preparation of 3,6-dichloropicolinic acid. Google Patents.

- 21.10 Spectroscopy of Carboxylic Acid Derivatives. In: Organic Chemistry: A Tenth Edition.

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acid Derivatives. Oregon State University.

Sources

- 1. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Picolinic acid protects against quinolinic acid-induced depletion of NADPH diaphorase containing neurons in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinic acid blocks the neurotoxic but not the neuroexcitant properties of quinolinic acid in the rat brain: evidence from turning behaviour and tyrosine hydroxylase immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-Glucosidase Inhibition by Usnic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. This compound(123811-72-3) 1H NMR [m.chemicalbook.com]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

A Senior Application Scientist's Guide to the Molecular Weight of 3-Methylpicolinic Acid Hydrochloride: From Core Principles to Practical Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylpicolinic acid hydrochloride is a substituted pyridine derivative with applications in synthetic chemistry and as a potential building block in pharmaceutical development. A precise understanding of its molecular weight is not merely a trivial data point; it is the fundamental cornerstone for ensuring accuracy, reproducibility, and stoichiometric integrity in all quantitative applications. This guide provides a comprehensive examination of the molecular weight of this compound, detailing its foundational chemical properties, the critical role of molecular weight in drug development, and validated methodologies for its verification. We will explore practical, field-proven protocols for quantitative analysis and solution preparation, grounding theoretical knowledge in actionable laboratory workflows. This document is intended to serve as an authoritative resource for scientists, ensuring that the foundational parameter of molecular weight is correctly applied in research and development.

Foundational Chemical and Physical Properties

A precise understanding of a compound begins with its fundamental identifiers. For this compound, these core properties dictate its handling, reactivity, and application in quantitative scientific endeavors. The hydrochloride salt form is distinct from its free acid precursor, 3-Methylpicolinic acid, a difference that is critical in calculating the correct molecular weight. The addition of a hydrogen chloride (HCl) molecule to the basic nitrogen on the pyridine ring results in the salt, altering the chemical formula and increasing the molar mass.

The key quantitative and structural data for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | 3-methylpyridine-2-carboxylic acid; hydrochloride | PubChem[1] |

| Synonyms | 3-Methylpyridine-2-carboxylic acid HCl | SCBT[2] |

| CAS Number | 123811-72-3 | SCBT, ChemWhat[2][3] |

| Molecular Formula | C₇H₈ClNO₂ | SCBT, ChemWhat, P&S[2][3][4] |

| Molecular Weight | 173.60 g/mol | SCBT, ChemWhat[2][3] |

| Canonical SMILES | CC1=C(N=CC=C1)C(=O)O.Cl | PubChem (derived) |

Note: The molecular weight of the corresponding free base, 3-Methylpicolinic acid (CAS: 4021-07-2), is 137.14 g/mol .[1][5][6][7][8]

The Imperative of Molecular Weight in Drug Development

In the pharmaceutical sciences, molecular weight (MW) transcends being a simple physical property; it is a critical determinant of a compound's potential as a therapeutic agent.[9][10] The value of 173.60 g/mol for this compound places it firmly in the category of a "small molecule," a classification that has profound implications for its pharmacokinetic and pharmacodynamic profiles.

Core Pillars of MW Significance:

-

Absorption, Distribution, Metabolism, Excretion (ADME): A compound's ability to be absorbed orally, distribute to target tissues, be metabolized, and ultimately excreted is heavily influenced by its size.[9] Lower molecular weight compounds often exhibit improved solubility and membrane permeability, which are prerequisites for oral bioavailability.[9]

-

Lipinski's Rule of Five: This foundational principle in drug discovery posits that poor oral absorption is more likely when, among other factors, the molecular weight is over 500 g/mol . At 173.60 g/mol , this compound comfortably satisfies this criterion, suggesting a favorable starting point for oral drug design.[9]

-

Target Binding and Efficacy: The size and shape of a molecule are critical for its ability to fit into the binding pocket of a biological target (e.g., an enzyme or receptor). The molecular weight provides a primary estimate of this size.[9]

-

Formulation and Delivery: The physical properties governed by molecular weight, such as solubility and stability, directly impact the ability to formulate a compound into a viable dosage form (e.g., tablets, injectables).[9]

Methodologies for Verification and Quantitative Analysis

While supplier-provided data is generally reliable, experimental verification of a compound's identity and purity is a hallmark of rigorous science. The molecular weight is central to these validation protocols.

Protocol 1: Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, providing the most definitive confirmation of molecular mass.

Objective: To verify the monoisotopic mass of the 3-Methylpicolinic acid cation.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water mixture) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) mass spectrometer, commonly coupled with a liquid chromatography system (LC-MS).

-

Analysis Mode: Operate the instrument in positive ion detection mode. ESI will gently ionize the molecule.

-

Expected Result: The hydrochloride salt will dissociate in solution. The ESI process will protonate the free base (C₇H₇NO₂). Therefore, the primary ion observed will be the protonated molecule, [M+H]⁺.

-

Monoisotopic mass of C₇H₇NO₂ = 137.05 Da

-

Expected m/z for [M+H]⁺ = 138.05 m/z

-

-

Validation: The detection of a prominent peak at m/z 138.05 provides high confidence in the identity of the core molecular structure.

Protocol 2: Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) separates components in a mixture, allowing for the assessment of purity.[11][12] For quantitative work, an accurate molecular weight is useless if the compound is impure. This protocol establishes the purity, which is then used in concentration calculations.

Objective: To determine the purity of a this compound sample and accurately calculate solution concentration.

Methodology:

-

Standard Preparation: Accurately weigh approximately 17.4 mg of this compound (using an analytical balance). Dissolve in 10.00 mL of mobile phase in a volumetric flask. This creates a nominal 10 mM standard solution, whose exact concentration depends on the purity determined.

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

-

Mobile Phase: A simple isocratic mobile phase, such as 0.1 M sodium phosphate buffer (pH 3.0) with acetonitrile, can be effective for picolinic acid derivatives.[11][13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at a wavelength of maximum absorbance (e.g., ~265 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the prepared standard. The resulting chromatogram will show a major peak for the compound and potentially minor peaks for impurities.

-

Purity Calculation: Purity is determined by the area percent method:

-

Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) x 100

-

-

Concentration Calculation: The accurate concentration of the stock solution is then calculated:

-

Concentration (mol/L) = (Mass (g) x Purity (%/100)) / (Molecular Weight ( g/mol ) x Volume (L))

-

Practical Applications: Stoichiometry and Solution Preparation

The direct application of molecular weight is in converting a measured mass into a molar quantity—the fundamental currency of chemistry.

Workflow 1: Preparation of a 10 mM Stock Solution

Objective: To prepare 50 mL of a 10 mM stock solution of this compound for use in biological assays or chemical reactions.

Calculation:

-

Moles required:

-

Moles = Concentration (mol/L) x Volume (L)

-

Moles = 0.010 mol/L x 0.050 L = 0.0005 mol

-

-

Mass required:

-

Mass (g) = Moles (mol) x Molecular Weight ( g/mol )

-

Mass (g) = 0.0005 mol x 173.60 g/mol = 0.0868 g

-

Mass (mg) = 86.8 mg

-

Procedure:

-

Accurately weigh 86.8 mg of this compound on an analytical balance.

-

Quantitatively transfer the solid to a 50 mL Class A volumetric flask.

-

Add approximately 30-40 mL of the desired solvent (e.g., deionized water or an appropriate buffer) and swirl to dissolve the compound completely.

-

Once dissolved, carefully add solvent up to the 50 mL calibration mark.

-

Cap the flask and invert it 15-20 times to ensure a homogenous solution.

Workflow 2: Stoichiometric Calculation for Ligand Synthesis

3-Methylpicolinic acid can be used as a ligand in the synthesis of metal complexes.[5][6]

Objective: To calculate the mass of this compound required to react with 100 mg of copper(II) acetate (MW = 181.63 g/mol ) in a 2:1 ligand-to-metal molar ratio.

Calculation:

-

Moles of Copper(II) Acetate:

-

Moles Cu(OAc)₂ = 0.100 g / 181.63 g/mol = 0.0005506 mol

-

-

Moles of Ligand Required:

-

Moles Ligand = 0.0005506 mol x 2 = 0.0011012 mol

-

-

Mass of this compound Required:

-

Mass = 0.0011012 mol x 173.60 g/mol = 0.1912 g

-

Mass (mg) = 191.2 mg

-

This calculation ensures the correct stoichiometry for the desired reaction, preventing waste of reagents and maximizing product yield.

Safety and Handling

While this guide focuses on molecular weight, safe handling is paramount. Based on safety data for the free acid and related compounds, the following precautions should be observed.[1]

-

Hazard Profile: 3-Methylpicolinic acid and its salts are classified as irritants. They may cause skin, eye, and respiratory irritation.[1][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the solid or its solutions.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

The molecular weight of this compound, 173.60 g/mol , is a definitive value that serves as the bedrock for its quantitative use in research and development. From ensuring the correct concentration in a cellular assay to achieving the precise stoichiometry in a synthetic reaction, this single parameter is indispensable. By integrating this foundational knowledge with rigorous analytical practices like mass spectrometry and HPLC, researchers can ensure the integrity, accuracy, and reproducibility of their work. This guide has provided the theoretical context, practical methodologies, and validated workflows to empower scientists to use this compound with the highest degree of confidence and precision.

References

- This compound CAS#: 123811-72-3.

- Product information, this compound. P&S Chemicals. [Link]

- Molecular weight.

- What is Molecular Weight?. Brookhaven Instruments. [Link]

- Molecular weight drugs: Significance and symbolism. Wisdom Library. [Link]

- Liu, A., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.

- 3-Methylpicolinic acid.

- Mawatari, K., et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences. [Link]

- F. H. Nielsen, et al. New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids.

- Picolinic Acid. SIELC Technologies. [Link]

- P. K. Bidwell, G., et al. Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. Scientific Reports. [Link]

- 3-Methylpicolinic acid, CAS No. 4021-07-2. iChemical. [Link]

Sources

- 1. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 3-メチルピリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methylpyridine-2-carboxylic acid | 4021-07-2 [chemicalbook.com]

- 7. tygersci.com [tygersci.com]

- 8. 3-Methylpicolinic acid, CAS No. 4021-07-2 - iChemical [ichemical.com]

- 9. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 10. brookhaveninstruments.com [brookhaveninstruments.com]

- 11. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Picolinic Acid | SIELC Technologies [sielc.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

Structure Elucidation of 3-Methylpicolinic Acid Hydrochloride: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Blueprint

In the realm of pharmaceutical development and chemical synthesis, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. For a compound like 3-Methylpicolinic acid hydrochloride, a substituted pyridine derivative, assuming a structure based on its synthetic route is insufficient. Rigorous, orthogonal analytical techniques are required to provide a self-validating system of proof.

This guide eschews a simple checklist of procedures. Instead, it presents a holistic and logical workflow designed to systematically unravel the molecular architecture of this compound. We will explore the "why" behind each experimental choice, detailing how data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography interlock to create an undeniable structural assignment. This document is intended for the practicing scientist who requires not just data, but a deep, mechanistic understanding of the evidence.

The Target Molecule: An Overview

This compound is the salt form of 3-methylpyridine-2-carboxylic acid. Understanding its constituent parts is the first step in designing an elucidation strategy.

-

IUPAC Name: 3-methylpyridine-2-carboxylic acid hydrochloride[1]

-

Core Structure: A pyridine ring substituted with a methyl group at position 3 and a carboxylic acid group at position 2. The hydrochloride salt forms by protonation of the basic pyridine nitrogen.

Figure 1: Expected structure of this compound.

The Elucidation Workflow: A Strategy of Orthogonal Analysis

A robust structure confirmation relies on multiple, independent lines of evidence. Our workflow is designed to first probe the molecular framework and functional groups (NMR, IR), then confirm the exact mass and formula (MS), and finally, to obtain the definitive three-dimensional atomic arrangement (X-ray Crystallography).

Diagram 2: Primary fragmentation pathway in ESI-MS.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent mixture such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

-

Chromatography (Optional but Recommended): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step ensures sample purity before it enters the mass spectrometer.

-

MS Instrument Settings: Use an ESI source in positive ion mode. Set the mass analyzer (e.g., TOF or Orbitrap) to scan a range of m/z 50-500.

-

Data Acquisition: Acquire both full scan data to identify the molecular ion and tandem MS (MS/MS) data to characterize fragment ions. For MS/MS, the precursor ion (m/z 138.0550) is isolated and fragmented.

-

Data Analysis: Identify the [M+H]⁺ peak in the full scan spectrum. Compare the exact mass to the theoretical mass to confirm the elemental formula. Analyze the MS/MS spectrum to confirm the structural fragments.

Part 3: Fourier-Transform Infrared (FTIR) Spectroscopy – Identifying Functional Groups

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This provides direct evidence for the presence of the carboxylic acid, the aromatic pyridine ring, and the aliphatic methyl group.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch (sp²) | Aromatic (Pyridine) |

| ~2980-2850 | C-H stretch (sp³) | Aliphatic (Methyl) |

| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C and C=N stretches | Aromatic Ring |

Table 4: Characteristic FTIR absorption frequencies. [5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard range is 4000-400 cm⁻¹.

-

Data Analysis: The instrument software will automatically perform the background subtraction. Identify the major absorption bands and assign them to their corresponding functional groups by comparing their positions to correlation charts.

Part 4: Single-Crystal X-ray Crystallography – The Definitive 3D Structure

Causality: While spectroscopic and spectrometric methods provide compelling, interconnected evidence, X-ray crystallography offers the ultimate, unambiguous proof of structure. By analyzing the diffraction pattern of X-rays by a single crystal, we can determine the precise spatial location of every atom, confirming connectivity, bond lengths, bond angles, and intermolecular interactions in the solid state. [6][7]

Expected Outcome

-

Absolute Connectivity: Unambiguous confirmation that the methyl group is at C3 and the carboxyl group is at C2.

-

Stereochemistry: Confirmation of the planarity of the pyridine ring.

-

Intermolecular Interactions: Visualization of the hydrogen bonding network involving the carboxylic acid, the protonated pyridine nitrogen, and the chloride counter-ion. This validates the hydrochloride salt form.

Experimental Protocol: Single-Crystal XRD

-

Crystal Growth (Rate-Limiting Step): This is the most critical part of the experiment. High-quality single crystals are required. A common method is slow evaporation:

-

Prepare a saturated solution of this compound in a suitable solvent (e.g., ethanol, methanol/water mixture).

-

Loosely cover the vial and allow the solvent to evaporate over several days to weeks in a vibration-free environment.

-

-

Crystal Selection and Mounting: Using a microscope, select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion. The instrument rotates the crystal while irradiating it with a monochromatic X-ray beam, collecting thousands of diffraction spots.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. Specialized software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.

Conclusion: Synthesis of Evidence

The structure elucidation of this compound is complete only when the data from all techniques converge on a single, consistent structure.

Diagram 3: Convergence of analytical data for structural confirmation.

The NMR data establishes the covalent framework and substituent positions. Mass spectrometry confirms the elemental composition. FTIR verifies the presence of all key functional groups. Finally, X-ray crystallography provides the definitive, high-resolution 3D picture of the molecule, leaving no ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness for any subsequent research or development activities.

References

- PubChem. 3-Methylpicolinic acid.

- iChemical. 3-Methylpicolinic acid, CAS No. 4021-07-2. [Link]

- Tang, K., Taranenko, N. I., Allman, S. L., Chang, L. Y., & Chen, C. H. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673–677. [Link]

- Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 859(2), 169–176. [Link]

- Holmes, S. P., Gabbaï, F. P., & Rossini, A. J. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7957–7967. [Link]

- Al-Sanea, M. M., Al-Tamimi, A. M., Al-Obaid, A. R., Al-Agamy, M. H., Al-Anazi, M. R., El-Emam, A. A., & Ghorab, M. M. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. Crystals, 13(6), 941. [Link]

- NIST.

- ChemWhat. This compound CAS#: 123811-72-3. [Link]

- P&S Chemicals. Product information, this compound. [Link]

- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. [Link]

- Elsayed, M. A., Abdel Hafez, N. A., Elshahawi, M. M., & Ali, K. A. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-181. [Link]

- Dugar, S., et al. (2018). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Phytochemistry Letters, 27, 16-21. [Link]

- Wikipedia. Pyridine. [Link]

- The Royal Society of Chemistry. (2015).

- Acta Crystallographica Section E. (2014). Crystal structure determination of two pyridine derivatives. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o998–o1003. [Link]

- Al-Majid, A. M., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 27(19), 6296. [Link]

- PubChem. Picolinic acid.

- NIST.

- Journal of the Serbian Chemical Society. (2009). STRUCTURE ELUCIDATION AND ANALYTICAL APPLICATION OF THE ISOTHIOCYANATO-PYRIDINE COMPLEXES OF SOME TRANSITION METAL IONS USING IR AND FIR SPECTROSCOPY. [Link]

- Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Cetina, M., & Jukić, M. (2018). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1165, 203-214. [Link]

- Rtib, A., et al. (2021). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 12, 737873. [Link]

- Smith, B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16. [Link]

Sources

- 1. 3-Methylpicolinic acid | C7H7NO2 | CID 268757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Methylpicolinic Acid Hydrochloride for Pharmaceutical Development

This guide provides a comprehensive technical overview of the solubility characteristics of 3-methylpicolinic acid hydrochloride, a critical parameter for its development as a potential therapeutic agent. As direct, quantitative solubility data for this specific salt is not extensively available in public literature, this document serves as both a theoretical guide and a practical manual for researchers, scientists, and drug development professionals. It outlines the foundational principles of solubility, details the industry-standard methodologies for its determination, and provides the framework for interpreting the resulting data in the context of pharmaceutical formulation.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is fraught with challenges, with poor aqueous solubility being a primary hurdle. Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, directly influences a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation. Therefore, a thorough understanding and characterization of the solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone of pre-formulation and formulation development.[1]

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, addressing the nuances of its salt form and the impact of environmental factors such as pH.

Physicochemical Properties of 3-Methylpicolinic Acid and its Hydrochloride Salt

A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.

3-Methylpicolinic Acid (the free acid) is a derivative of picolinic acid.[2] Its structure consists of a pyridine ring with a carboxylic acid group at the 2-position and a methyl group at the 3-position.

This compound is the salt form, created by reacting the free acid with hydrochloric acid. This is often done to improve the solubility and stability of a compound.[3][4]

| Property | 3-Methylpicolinic Acid | This compound |

| Molecular Formula | C₇H₇NO₂[5][6] | C₇H₈ClNO₂[3][4][7] |

| Molecular Weight | 137.14 g/mol [5] | 173.60 g/mol [3][4] |

| CAS Number | 4021-07-2[8] | 123811-72-3[3][4] |

| Predicted pKa | 1.11 ± 0.50[9] | Not directly applicable (see discussion below) |

| Appearance | White to tan crystalline powder[9] | Solid (Appearance to be determined) |

| Melting Point | 114-118 °C[8] | To be determined |

Note: The predicted pKa value is for the free acid and is crucial for understanding its pH-dependent solubility.

Theoretical Framework for Solubility

Thermodynamic vs. Kinetic Solubility

In the realm of pharmaceutical sciences, it is critical to distinguish between two types of solubility measurements:

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[10][11] It is a fixed value for a given solid form in a specific solvent at a constant temperature and pressure. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[12]

-

Kinetic Solubility: This is often a higher, metastable value obtained under non-equilibrium conditions.[10][11] It is commonly measured in high-throughput screening where a compound, often dissolved in an organic solvent like DMSO, is added to an aqueous buffer, and the concentration at which precipitation occurs is determined.[13][14][15][16] While useful for initial screening, kinetic solubility can be misleading for formulation development, which requires an understanding of the long-term stability of the drug in solution.

This guide will focus on the determination of thermodynamic solubility , as it is the most relevant parameter for robust drug development.

The Influence of pH on the Solubility of an Ionizable Compound

3-Methylpicolinic acid is an ionizable compound, possessing both a weakly acidic carboxylic acid group and a weakly basic pyridine ring. Its hydrochloride salt form further complicates its behavior in solution. The solubility of such compounds is highly dependent on the pH of the medium.

The Henderson-Hasselbalch equation governs the ionization state of the molecule in relation to the pH and its pKa value(s). The predicted pKa of approximately 1.11 for the free acid suggests that the carboxylic acid is quite acidic.[9] The pyridine nitrogen will also have a pKa associated with its protonation state. The overall solubility will be a sum of the intrinsic solubility of the neutral species and the concentration of the ionized species in solution.

For this compound, in an aqueous solution, it will dissociate into the protonated 3-methylpicolinic acid cation and a chloride ion. The solubility will be lowest at the isoelectric point and will increase at pH values where either the carboxylic acid group is deprotonated (higher pH) or the pyridine nitrogen is protonated (lower pH).

The Common Ion Effect

A crucial consideration for the hydrochloride salt is the common ion effect . The dissolution equilibrium of this compound can be represented as:

3-MPA·HCl(s) ⇌ 3-MPA-H⁺(aq) + Cl⁻(aq)

According to Le Châtelier's principle, if the concentration of one of the ions in solution (the common ion) is increased, the equilibrium will shift to the left, favoring the solid, undissolved state. This leads to a decrease in the solubility of the salt. In the context of oral drug delivery, the presence of chloride ions in the gastric fluid can suppress the dissolution of a hydrochloride salt.

The Impact of Crystal Form (Polymorphism)

The solid-state properties of an API can significantly influence its solubility. Polymorphism refers to the ability of a compound to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice.[17] These different forms can have distinct physicochemical properties, including solubility and dissolution rate.[17][18][19] Amorphous forms, lacking a regular crystal lattice, are generally more soluble but less stable than their crystalline counterparts.[20] When determining solubility, it is imperative to characterize the solid form of the material being tested.

Experimental Determination of Solubility

The following section outlines a detailed protocol for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12] It involves agitating an excess amount of the solid drug in a specific solvent or buffer until equilibrium is reached.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility into a series of glass vials. A preliminary test can help estimate the required excess.

-

Add a precise volume of the desired solvent or buffer to each vial. Studies should be conducted in triplicate for each solvent system.[12]

-

Recommended Solvents:

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath or on an orbital shaker maintained at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[12]

-

Agitate the samples for a sufficient period to reach equilibrium. This is typically 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved API remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). This step is critical to avoid aspirating solid particles, which would lead to an overestimation of solubility.

-

-

Analysis:

-

Immediately after filtration, accurately dilute a known volume of the filtrate with the mobile phase to be used for analysis to prevent precipitation.

-

Quantify the concentration of 3-methylpicolinic acid in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[24][25][26][27] A validated method ensures accuracy, precision, and linearity.

-

The solubility is then calculated by taking the dilution factor into account and is typically expressed in mg/mL or µg/mL.

-

Analytical Method: HPLC for Quantification

A robust and validated HPLC method is essential for accurately quantifying the concentration of dissolved 3-methylpicolinic acid.

-

Column: A C18 reversed-phase column is a good starting point.[24]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous component can be adjusted to ensure good peak shape.

-

Detection: UV detection at a wavelength where 3-methylpicolinic acid has significant absorbance.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Quantification: A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate analysis and comparison.

Table of Expected Solubility Data for this compound

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 25 | To Be Determined | TBD |

| Purified Water | 37 | To Be Determined | TBD |

| Ethanol | 25 | To Be Determined | TBD |

| Methanol | 25 | To Be Determined | TBD |

| Isopropyl Alcohol | 25 | To Be Determined | TBD |

| 0.1 M HCl (pH ~1.2) | 37 | To Be Determined | TBD |

| Acetate Buffer (pH 4.5) | 37 | To Be Determined | TBD |

| Phosphate Buffer (pH 6.8) | 37 | To Be Determined | TBD |

Interpreting the pH-Solubility Profile

A graph of solubility versus pH is a powerful tool for understanding how the compound will behave in different physiological environments.

Caption: Factors influencing the pH-solubility profile of 3-methylpicolinic acid.

Conclusion and Future Directions

While publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary theoretical foundation and practical experimental protocols for its determination. A thorough characterization of its solubility in various pharmaceutically relevant solvents and across a range of pH values is a non-negotiable step in its development pathway. The data generated from these studies will be instrumental in guiding formulation strategies, such as the selection of appropriate excipients and the development of a suitable dosage form, ultimately impacting the therapeutic potential of this compound. It is strongly recommended that the solid form of the material be characterized before and after solubility experiments to ensure that no phase transformations have occurred, which would significantly impact the interpretation of the results.

References

- American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

- Syrris. (n.d.).

- Vogt, F. G., et al. (2013). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design. [Link]

- ACS Publications. (n.d.). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. [Link]

- ResearchGate. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

- ChemWhat. (n.d.). This compound CAS#: 123811-72-3. [Link]

- World Health Organization. (2019).

- Semantic Scholar. (n.d.).

- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]

- Slideshare. (2017). Solvents used in pharmacy. [Link]

- Global Pharma Tek. (2024). Understanding Pharmaceutical Solvents: Trends and Future Growth. [Link]

- ResearchGate. (2019). Impact of Crystal Habit on Solubility of Ticagrelor. [Link]

- St. John's University. (2014). effect of crystalline to amorphous conversions on solubility of cefuroxime axetil. [Link]

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

- Drug Development & Delivery. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. [Link]

- Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Aure Chemical. (n.d.). The Application of Solvents in the Pharmaceutical Industry. [Link]

- ResearchGate. (2001). (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. [Link]

- ACS Publications. (2018). Solubility Correlations of Common Organic Solvents. [Link]

- National Institutes of Health. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). [Link]

- National Institutes of Health. (2023).

- PubMed. (2023).

- MDPI. (2021).